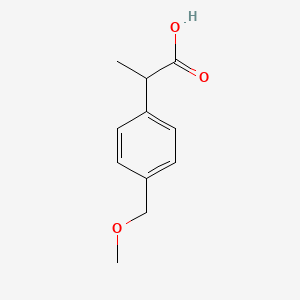

2-(4-(Methoxymethyl)phenyl)propanoic acid

Description

2-(4-(Methoxymethyl)phenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by a methoxymethyl (-CH₂OCH₃) group at the para position of the phenyl ring and a propanoic acid side chain. This compound is primarily recognized as a pharmaceutical impurity, specifically in the synthesis of Loxoprofen sodium, a non-steroidal anti-inflammatory drug (NSAID) .

Propriétés

IUPAC Name |

2-[4-(methoxymethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(11(12)13)10-5-3-9(4-6-10)7-14-2/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUKPXFGISISQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)COC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxymethyl)phenyl)propanoic acid typically involves the reaction of 2-phenylpropionic acid with formaldehyde and methanol. The process begins with the mixing of 2-phenylpropionic acid with formaldehyde, followed by the addition of concentrated sulfuric acid at a temperature range of 20-50°C. Hydrogen chloride is then added dropwise, and the mixture is heated to 70-100°C for 10-30 hours to obtain 2-(4-chloromethylphenyl)propionic acid. This intermediate is then reacted with methanol and thionyl chloride at 45-65°C for 12-24 hours to yield 2-(4-(Methoxymethyl)phenyl)propanoic acid .

Industrial Production Methods

Industrial production methods for 2-(4-(Methoxymethyl)phenyl)propanoic acid are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

2-(4-(Methoxymethyl)phenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mécanisme D'action

The mechanism of action of 2-(4-(Methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The biological activity and physicochemical properties of phenylpropanoic acid derivatives are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Key Observations :

- Steric Influence : Smaller substituents (e.g., methoxymethyl) may reduce steric hindrance, facilitating enzyme binding compared to bulkier groups like tert-butyl.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

- Suprofen Analogs: 2-[4-(Thien-2-ylmethyl)phenyl]propanoic acid (structurally closest to suprofen) demonstrated 79% COX inhibition at 10⁻⁴ M, outperforming tolmetin in vitro .

- However, its classification as an impurity implies it is either inactive or less potent than the parent drug .

Physicochemical Properties

Pharmaceutical Intermediates and Impurities

- Loxoprofen Impurity: 2-(4-(Methoxymethyl)phenyl)propanoic acid is identified as a critical impurity in Loxoprofen sodium, necessitating strict quality control during manufacturing .

- Ibuprofen-Related Impurities: Structural analogs like 2-(4-(2-Methylpropyl)phenyl)propanoic acid (ibuprofen) and its hydroxy/metabolite derivatives (e.g., 1-Hydroxyibuprofen) are well-documented in impurity profiles .

Potential Therapeutic Exploration

Activité Biologique

2-(4-(Methoxymethyl)phenyl)propanoic acid, with the molecular formula C11H14O3, is a derivative of propanoic acid characterized by the presence of a methoxymethyl group. This unique structural feature influences its chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound can be synthesized through various methods, typically involving the reaction of 2-phenylpropionic acid with formaldehyde and methanol. The synthesis process includes:

- Mixing 2-phenylpropionic acid with formaldehyde.

- Adding concentrated sulfuric acid and heating the mixture.

- Subsequent reactions lead to the formation of the final product.

The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable candidate for further biological studies.

The biological activity of 2-(4-(Methoxymethyl)phenyl)propanoic acid is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, which can lead to diverse biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .

Anti-inflammatory Activity

Research has indicated that derivatives of 2-phenylpropionic acids exhibit significant anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes. A study demonstrated that 2-(4-(Methoxymethyl)phenyl)propanoic acid could effectively reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. faecalis | 40 | Comparable to ceftriaxone |

| P. aeruginosa | 50 | Comparable to ceftriaxone |

| S. typhi | 30 | Comparable to ceftriaxone |

| K. pneumoniae | 19 | Comparable to ceftriaxone |

Anticancer Potential

Emerging studies have explored the anticancer properties of this compound. Research indicates that it can induce apoptosis in cancer cell lines, particularly those related to breast and prostate cancers. The compound's IC50 values ranged from 7 to 20 µM in various assays, demonstrating significant efficacy against tumor cells .

Case Studies

- Case Study on Anti-inflammatory Effects : In a controlled experiment involving rats with induced paw edema, administration of 2-(4-(Methoxymethyl)phenyl)propanoic acid significantly reduced swelling compared to a control group. The reduction was measured using plethysmometry, indicating its effectiveness in managing inflammation.

- Case Study on Antimicrobial Effects : A clinical trial evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed that it inhibited growth effectively in vitro, supporting further exploration as a therapeutic option for resistant infections.

- Case Study on Anticancer Activity : A laboratory study assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a notable decrease in cell viability at concentrations as low as 10 µM, suggesting potential for development into an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.